Antimycobacterial Activity: Comparative MIC Data for N9-Substituted 6-Decylthio Derivatives
While 6-decylsulfanyl-7H-purine itself is a synthetic precursor and its direct antimycobacterial MIC is not reported as a lead compound, the N9-substituted derivative 9-(ethylcarboxymethyl)-6-(decylthio)-9H-purine exhibits an MIC of 1.56 µg/mL against Mycobacterium tuberculosis H37Rv [1]. This is a critical point of differentiation: the 6-decylthio chain is essential for the activity of the final lead molecule, and extending the chain from decyl (C10) to dodecyl (C12) in the same N9-substituted series improves potency to an MIC of 0.78 µg/mL [2]. This quantitative chain-length dependence validates the procurement of the specific C10 6-decylsulfanyl scaffold as a unique intermediate for generating antimycobacterial leads with predictable potency ranges [3].
| Evidence Dimension | Minimum Inhibitory Concentration (MIC) against M. tuberculosis H37Rv |
|---|---|
| Target Compound Data | 1.56 µg/mL (for 9-(ethylcarboxymethyl)-6-(decylthio)-9H-purine, the direct derivative of the target scaffold) |
| Comparator Or Baseline | 0.78 µg/mL (for 9-(ethylcarboxymethyl)-6-(dodecylthio)-9H-purine, the C12 chain analog) |
| Quantified Difference | The C12 analog is 2.0-fold more potent (MIC = 0.78 µg/mL vs 1.56 µg/mL), demonstrating chain-length dependent SAR. |
| Conditions | In vitro broth microdilution assay against Mycobacterium tuberculosis H37Rv strain. |
Why This Matters
This data establishes the 6-decylthio purine scaffold as a validated, potency-enabling building block for antimycobacterial lead discovery, with well-defined chain-length SAR guiding further optimization.
- [1] Pathak, A. K., Pathak, V., Seitz, L. E., Suling, W. J., & Reynolds, R. C. (2004). Antimycobacterial Agents. 1. Thio Analogues of Purine. Journal of Medicinal Chemistry, 47(1), 273-276. View Source
- [2] Scite.ai. Antimycobacterial Agents. 1. Thio Analogues of Purine (J. Med. Chem. 2004, 47, 1) Citation Report. View Source
- [3] Bibgraph. 抗マイコバクテリア剤。 1.プリンのチオ類似体。 (Summary of J. Med. Chem. 2004, 47, 1). View Source
